![molecular formula C18H14O5 B2489657 benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 473405-67-3](/img/structure/B2489657.png)
benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BMOC, and it belongs to the class of coumarin derivatives. BMOC has been extensively studied for its unique chemical properties and biological activities.
Scientific Research Applications
- Benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate exhibits potent anticancer properties. Researchers have observed its effectiveness against various cancer cell lines, making it a potential lead compound for developing novel chemotherapeutic agents .
- Studies have demonstrated that this compound possesses anticonvulsant activity. It may modulate neuronal excitability and reduce seizure severity .
- Benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate exhibits antimicrobial activity against both Gram-negative and Gram-positive bacterial strains .
- The compound has been investigated for its ability to inhibit cholinesterase enzymes, which play a crucial role in neurodegenerative diseases like Alzheimer’s .
- Benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has shown promise as an antidiabetic agent. It may influence glucose metabolism and insulin sensitivity .
- Monoamine oxidase (MAO) inhibitors are used in treating depression and other neuropsychiatric disorders. This compound has demonstrated inhibitory activity against MAO .
Anticancer Activity
Anticonvulsant Properties
Antimicrobial Effects
Anticholinesterase Activity
Antidiabetic Potential
Inhibition of Monoamine Oxidase (MAO)
Mechanism of Action
Target of Action
2h-chromene compounds have been found to exhibit a variety of biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . These activities suggest that these compounds may interact with a variety of cellular targets.
Mode of Action
2h-chromene compounds generally exert their effects through multiple mechanisms .
Biochemical Pathways
Given the diverse biological activities of 2h-chromene compounds, it is likely that they interact with multiple biochemical pathways .
Result of Action
2h-chromene compounds have been found to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
benzyl 8-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-21-15-9-5-8-13-10-14(18(20)23-16(13)15)17(19)22-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWDOSWGHPNZRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |
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